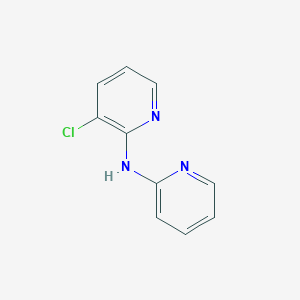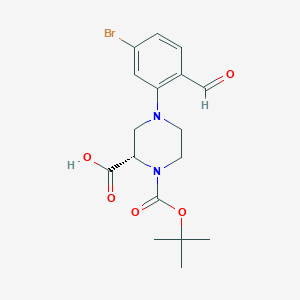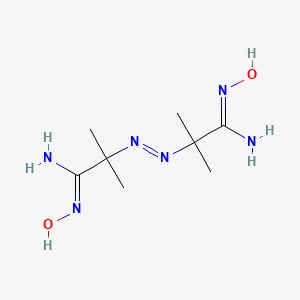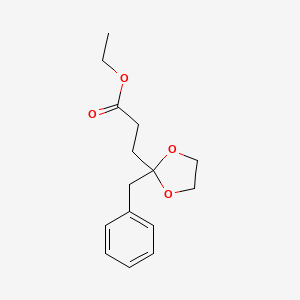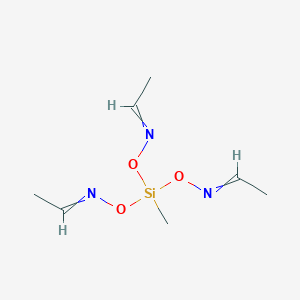![molecular formula C9H14N2O4 B13735430 n,n'-Methylenebis[n-(hydroxymethyl)acrylamide] CAS No. 28711-05-9](/img/structure/B13735430.png)
n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] is an organic compound with the chemical formula CH₂[NHC(O)CH₂OH]₂. It is a colorless solid that is primarily used as a crosslinking agent in polyacrylamides. This compound is particularly significant in the field of biochemistry, where it is used in the preparation of gels for electrophoresis and chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] is synthesized through the reaction of acrylamide with formaldehyde in the presence of a catalyst. The reaction typically proceeds via the formation of n-(hydroxymethyl)acrylamide, which then reacts further to form the final product. The reaction conditions often involve an aqueous solution of formaldehyde and acrylamide, with copper (I) chloride as a polymerization inhibitor and sulfuric acid as a catalyst .
Industrial Production Methods
In industrial settings, the production of n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yields and purity. The product is then purified through recrystallization using solvents like acetone and water .
Chemical Reactions Analysis
Types of Reactions
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] undergoes various chemical reactions, including:
Addition Reactions: Nucleophiles such as alcohols, amines, or thiols can add across the activated vinyl groups, resulting in mixtures of mono- and disubstituted products.
Diels-Alder Reactions: As a bifunctional electron-poor dienophile, it reacts with electron-rich dienes like cyclopentadiene to form norbornene adducts.
Radical Copolymerization: It can undergo radical copolymerization with acrylic and vinylic monomers to form highly crosslinked gels.
Common Reagents and Conditions
Formaldehyde: Used in the initial synthesis.
Copper (I) Chloride: Acts as a polymerization inhibitor.
Sulfuric Acid: Serves as a catalyst.
Acrylamide: The primary reactant.
Major Products
The major products formed from these reactions include crosslinked polyacrylamide gels, which are used in various applications such as adhesives, paints, and superabsorbents .
Scientific Research Applications
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] exerts its effects involves the formation of crosslinks between polymer chains. This crosslinking enhances the mechanical properties of the resulting polymer, making it more rigid and stable. The molecular targets include the vinyl groups of acrylamide and other monomers, which react to form a three-dimensional network .
Comparison with Similar Compounds
Similar Compounds
n,n’-Methylenebisacrylamide: Similar in structure but lacks the hydroxymethyl groups.
n-(Hydroxymethyl)acrylamide: Contains only one acrylamide group and one hydroxymethyl group.
Uniqueness
n,n’-Methylenebis[n-(hydroxymethyl)acrylamide] is unique due to its dual functionality, which allows it to form more complex and stable crosslinked structures compared to its analogs. This makes it particularly valuable in applications requiring high mechanical strength and stability .
Properties
CAS No. |
28711-05-9 |
|---|---|
Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(hydroxymethyl)-N-[[hydroxymethyl(prop-2-enoyl)amino]methyl]prop-2-enamide |
InChI |
InChI=1S/C9H14N2O4/c1-3-8(14)10(6-12)5-11(7-13)9(15)4-2/h3-4,12-13H,1-2,5-7H2 |
InChI Key |
ZGRZYEIIQUWUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(CN(CO)C(=O)C=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
